2-(2-Bicyclo[2.2.1]heptanylmethoxy)-5-methoxybenzaldehyde
Description
Properties
IUPAC Name |
2-(2-bicyclo[2.2.1]heptanylmethoxy)-5-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O3/c1-18-15-4-5-16(13(8-15)9-17)19-10-14-7-11-2-3-12(14)6-11/h4-5,8-9,11-12,14H,2-3,6-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVVYNLCXPHIPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC2CC3CCC2C3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1560225-68-4 | |
| Record name | 2-(bicyclo[2.2.1]heptan-2-ylmethoxy)-5-methoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bicyclo[2.2.1]heptanylmethoxy)-5-methoxybenzaldehyde typically involves a multi-step process. One common method includes the Diels-Alder reaction, which is a powerful tool in organic synthesis for constructing bicyclic structures. This reaction involves the cycloaddition of a diene and a dienophile to form the bicyclo[2.2.1]heptane core . Subsequent functionalization steps introduce the methoxy and aldehyde groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and solvents are carefully selected to ensure the scalability and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bicyclo[2.2.1]heptanylmethoxy)-5-methoxybenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: 2-(2-Bicyclo[2.2.1]heptanylmethoxy)-5-methoxybenzoic acid.
Reduction: 2-(2-Bicyclo[2.2.1]heptanylmethoxy)-5-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Bicyclo[2.2.1]heptanylmethoxy)-5-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Bicyclo[2.2.1]heptanylmethoxy)-5-methoxybenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The bicyclic structure may also contribute to its binding affinity and specificity for certain biological targets .
Comparison with Similar Compounds
Data Tables
Table 2: Reactivity Comparison in Common Reactions
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 2-(2-Bicyclo[2.2.1]heptanylmethoxy)-5-methoxybenzaldehyde, and how can reaction conditions be optimized?
- Answer : Key synthetic routes involve nucleophilic substitution or coupling reactions. For example, alkylation of 5-methoxy-2-hydroxybenzaldehyde with a bicyclo[2.2.1]heptane-derived alkyl halide under basic conditions (e.g., K₂CO₃ in DMF) is a plausible pathway . Optimization includes temperature control (e.g., 60–80°C) and purification via silica gel column chromatography (e.g., Hexane/EtOAc gradients) to achieve yields comparable to structurally similar compounds (e.g., 23–36% yields for analogous benzaldehyde derivatives) .
Q. Which spectroscopic techniques are critical for structural confirmation, and what diagnostic signals should researchers prioritize?
- Answer :
- IR Spectroscopy : Expect a strong C=O stretch (~1680–1700 cm⁻¹) for the aldehyde group and C-O stretches (~1250 cm⁻¹) for methoxy groups .
- NMR :
- ¹H NMR : Aldehyde proton at δ ~9.8–10.2 ppm; aromatic protons (δ ~6.5–7.5 ppm) split due to substitution patterns.
- ¹³C NMR : Aldehyde carbon at δ ~190–195 ppm; bicyclo[2.2.1]heptane carbons (δ ~25–45 ppm) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Answer : Use personal protective equipment (PPE), including gloves and goggles. Ensure adequate ventilation to avoid inhalation exposure. Store in airtight containers away from ignition sources, as recommended for structurally related aldehydes .
Advanced Research Questions
Q. How can researchers resolve contradictions in reactivity data during nucleophilic substitution at the aldehyde group?
- Answer : Contradictions may arise from competing side reactions (e.g., over-oxidation or aldol condensation). Control experiments under inert atmospheres (N₂/Ar) and low temperatures (0–5°C) can minimize side reactions. Computational modeling (e.g., DFT calculations) can predict reaction pathways, as demonstrated in SNAr reactions with 2-fluoro-5-methoxybenzaldehyde derivatives .
Q. What computational strategies predict regioselectivity in electrophilic aromatic substitution (EAS) for derivatives of this compound?
- Answer : Density Functional Theory (DFT) calculations using software like Gaussian or ORCA can map electrostatic potential surfaces to identify electron-rich positions (e.g., para to methoxy groups). These methods align with experimental observations in halogenation or nitration reactions of similar benzaldehydes .
Q. How does the bicyclo[2.2.1]heptane moiety influence electronic properties and reactivity in cycloaddition reactions?
- Answer : The bicyclic structure introduces steric hindrance and electron-donating effects via the methoxy linkage, modulating Diels-Alder reactivity. For example, the strained bicyclo framework may enhance dienophile activity, as seen in Lewis acid-catalyzed C–H functionalization studies .
Q. What strategies mitigate side reactions during alkylation of the methoxybenzaldehyde precursor?
- Answer : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems. Alternatively, protecting the aldehyde group (e.g., acetal formation) before alkylation prevents undesired nucleophilic attack .
Q. How can researchers validate the ecological impact of this compound during disposal?
- Answer : Follow OECD guidelines for biodegradability testing (e.g., Closed Bottle Test). Structural analogs suggest low acute toxicity, but persistence studies (e.g., hydrolysis/photolysis) are recommended due to the stable bicyclo[2.2.1]heptane framework .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
